3,3-Dimethoxypropanimidamide

Description

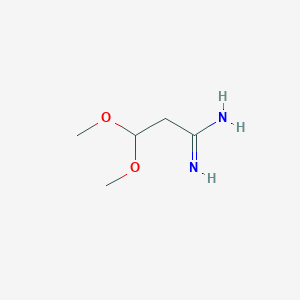

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPURWMMEFOEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethoxypropanimidamide

Classical Synthetic Pathways to 3,3-Dimethoxypropanimidamide

Traditional methods for the synthesis of amidines, the functional group present in this compound, often rely on multi-step procedures that have been well-established in organic chemistry.

Multi-Step Synthesis Strategies for this compound

A plausible and widely utilized classical route for the synthesis of amidines is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid to form an intermediate imidate salt, which is then reacted with ammonia (B1221849) to yield the desired amidine. wikipedia.org

For the synthesis of this compound, the logical starting material would be 3,3-dimethoxypropanenitrile (B1201781). The proposed multi-step synthesis would proceed as follows:

Formation of the Imidate Salt (Pinner Salt): 3,3-dimethoxypropanenitrile would be reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of anhydrous hydrogen chloride. This step would yield the corresponding alkyl 3,3-dimethoxypropanimidate hydrochloride salt. rroij.com

Ammonolysis of the Imidate Salt: The isolated Pinner salt would then be treated with ammonia to displace the alkoxy group and form this compound.

An alternative classical approach involves the direct reaction of the nitrile with an ammonium (B1175870) salt in the presence of ammonia at elevated temperatures and pressures. acs.org This method offers a more direct conversion, though it may require more stringent reaction conditions.

Table 1: Proposed Classical Synthesis of this compound via Pinner Reaction

| Step | Reactants | Reagents | Product | Typical Conditions | Anticipated Yield |

|---|---|---|---|---|---|

| 1 | 3,3-Dimethoxypropanenitrile, Methanol | Anhydrous HCl | Methyl 3,3-dimethoxypropanimidate hydrochloride | Anhydrous solvent (e.g., diethyl ether), 0°C to room temperature | Good to excellent |

| 2 | Methyl 3,3-dimethoxypropanimidate hydrochloride | Ammonia | This compound | Alcoholic ammonia solution | Moderate to good |

Optimization of Reaction Conditions for this compound Production

The efficiency of classical amidine syntheses can be significantly influenced by the reaction conditions. For the Pinner synthesis of this compound, several factors could be optimized:

Acid Catalyst: While hydrogen chloride is traditional, other strong acids could potentially be employed. The concentration and method of addition of the acid are critical to prevent unwanted side reactions. nih.gov

Solvent: The choice of an anhydrous solvent is crucial to prevent hydrolysis of the nitrile and the intermediate imidate. google.com Ethers and chlorinated hydrocarbons are common choices.

Temperature: The Pinner reaction is often carried out at low temperatures to control the exothermicity and improve the stability of the imidate salt. wikipedia.org Subsequent ammonolysis may require heating to proceed at a reasonable rate.

Reactant Stoichiometry: The molar ratio of the nitrile, alcohol, and acid in the first step, and the concentration of ammonia in the second step, would need to be carefully controlled to maximize the yield and purity of the final product.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to reduce environmental impact and improve sustainability. rsc.org

Solvent-Free Syntheses of this compound

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. researchgate.net For the synthesis of amidines, solvent-free approaches have been explored, particularly in catalyzed reactions. organic-chemistry.org

A potential solvent-free route to this compound could involve the direct reaction of 3,3-dimethoxypropanenitrile with an amine or ammonia in the presence of a suitable catalyst under solventless conditions, possibly with microwave irradiation to accelerate the reaction. organic-chemistry.org The addition of amines to nitriles catalyzed by ytterbium amides has been shown to proceed efficiently under solvent-free conditions at 100°C. organic-chemistry.org

Catalyst Development for Environmentally Benign this compound Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Various metal-based catalysts have been investigated for the synthesis of amidines from nitriles, offering milder reaction conditions and improved selectivity.

Copper Catalysis: Copper catalysts, such as copper(I) chloride, have been shown to be effective for the addition of amines to nitriles. mdpi.com

Nickel Catalysis: Nickel(0) catalysts have been used to synthesize amidines from N-heterocyclic nitriles under mild conditions. acs.orgresearchgate.net This approach involves the formation of a methyl imidate intermediate. acs.orgresearchgate.net

Iron Catalysis: Iron-based catalysts are attractive due to their low cost and low toxicity. rsc.org

Organocatalysis: In some cases, catalyst-free conditions can be achieved, particularly with activated substrates. acs.org

Table 2: Potential Catalytic Systems for this compound Synthesis

| Catalyst System | Reactants | General Conditions | Advantages |

|---|---|---|---|

| Copper(I) Chloride/2,2'-bipyridine | 3,3-Dimethoxypropanenitrile, Amine/Ammonia | Oxygen atmosphere, 100°C | Efficient for nucleophilic addition |

| Nickel(0)/Phosphine Ligand | 3,3-Dimethoxypropanenitrile, Methanol, Amine/Ammonia | Mild temperature (e.g., 50°C) | Atom-economical two-step process |

| Ytterbium Amides | 3,3-Dimethoxypropanenitrile, Amine/Ammonia | Solvent-free, 100°C | High yields under solventless conditions |

Atom Economy Considerations in this compound Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org

The direct addition of ammonia to 3,3-dimethoxypropanenitrile represents the most atom-economical route to this compound, as all atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.

Calculation of Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the direct addition of ammonia (NH₃) to 3,3-dimethoxypropanenitrile (C₅H₉NO₂):

Molecular Weight of C₅H₉NO₂ = 115.13 g/mol

Molecular Weight of NH₃ = 17.03 g/mol

Molecular Weight of this compound (C₅H₁₂N₂O₂) = 132.16 g/mol

Atom Economy = (132.16 / (115.13 + 17.03)) x 100% = 100%

In contrast, the Pinner synthesis, which involves an intermediate imidate and generates byproducts such as an alcohol and a salt, has a lower atom economy. primescholars.com Therefore, developing catalytic systems that facilitate the direct addition of ammonia is a primary goal from a green chemistry perspective.

Microwave-Assisted and Photochemical Routes to this compound

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to a significant reduction in reaction times and an increase in product yields. A potential microwave-assisted route to this compound could involve the adaptation of the classical Pinner reaction. In this proposed method, 3,3-dimethoxypropanenitrile would be reacted with an alcohol in the presence of a strong acid catalyst under microwave irradiation. The focused heating effect of microwaves could potentially accelerate the formation of the intermediate imidate salt, which can then be converted to this compound upon treatment with ammonia.

| Reactant 1 | Reactant 2 | Catalyst | Condition | Potential Advantage |

| 3,3-Dimethoxypropanenitrile | Methanol/Ethanol | Anhydrous HCl | Microwave Irradiation | Reduced reaction time, improved yield |

| 3,3-Dimethoxypropanenitrile | Ammonia | Lewis Acid | Microwave Irradiation | Direct conversion, shorter reaction time |

Photochemical Routes:

Photochemical synthesis involves the use of light to initiate chemical reactions. While less common for the synthesis of simple imidamides, a photochemical approach could be envisioned. A possible strategy might involve a photo-catalyzed reaction where a suitable photosensitizer absorbs light and transfers energy to one of the reactants, leading to the formation of a reactive intermediate. For instance, a photochemically generated radical species could potentially react with 3,3-dimethoxypropanenitrile to initiate a pathway leading to the desired imidamide. However, such a route is speculative and would require significant research and development to establish its feasibility and efficiency.

Convergent and Divergent Synthetic Strategies Applied to this compound

The concepts of convergent and divergent synthesis are central to the efficient construction of complex molecules. scholarsresearchlibrary.com While specific applications of these strategies to this compound are not extensively documented, its bifunctional nature, possessing both acetal (B89532) and imidamide moieties, makes it a potentially valuable building block in such synthetic designs.

Convergent Synthetic Strategies:

In a hypothetical convergent synthesis, this compound could serve as one of the key fragments. For example, it could be prepared separately and then coupled with another complex molecular fragment containing a suitable reactive group that can react with either the imidamide or a derivative of the acetal group.

Divergent Synthetic Strategies:

In contrast to a convergent approach, a divergent synthesis starts from a common intermediate and, through a series of reactions, generates a library of structurally diverse compounds. wikipedia.orgnih.gov This strategy is particularly useful in medicinal chemistry for the generation of a wide range of analogs for biological screening.

This compound, with its distinct functional groups, is an ideal starting point for a divergent synthetic strategy. The imidamide group can be a precursor to various nitrogen-containing heterocycles, while the dimethoxypropyl chain can be modified to introduce further diversity. For instance, the acetal group could be hydrolyzed to reveal an aldehyde, which can then undergo a variety of subsequent reactions such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. Simultaneously, the imidamide functionality could be cyclized with different reagents to form pyrimidines, triazines, or other heterocyclic systems. This would allow for the rapid generation of a library of related but structurally distinct molecules from a single, readily accessible starting material.

| Strategy | Description | Application to this compound |

| Convergent | Two or more fragments are synthesized independently and then coupled. scholarsresearchlibrary.com | This compound is prepared as one fragment and then joined with another complex molecule. |

| Divergent | A common starting material is used to generate a library of diverse compounds. wikipedia.orgnih.gov | The functional groups of this compound are selectively modified to create a variety of different molecular architectures. |

Reactivity and Chemical Transformations Involving 3,3 Dimethoxypropanimidamide

Mechanistic Investigations of 3,3-Dimethoxypropanimidamide Reactions

Detailed mechanistic investigations, including the elucidation of reaction intermediates, transition states, and kinetic or thermodynamic aspects of reactions involving this compound, are not well-documented in publicly accessible scientific literature.

There is no available research that specifically identifies or characterizes reaction intermediates or transition states in chemical transformations involving this compound.

No specific kinetic or thermodynamic data, such as reaction rates, activation energies, or enthalpy and entropy of reaction for processes involving this compound, could be located in the searched scientific resources.

Role of this compound as a Synthetic Precursor

While the functional groups present in this compound (an imidamide and an acetal) suggest potential utility as a synthetic precursor, specific examples of its application in the following reaction types are not described in the available literature.

No specific examples of this compound being utilized in condensation reactions have been found in the surveyed literature.

There is no documented evidence of this compound participating in cycloaddition reactions in the reviewed scientific papers and chemical databases.

Specific studies detailing the employment of this compound in nucleophilic addition or substitution processes are not present in the accessible scientific literature.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical reactivity and derivatization of this compound to generate the detailed article as outlined in your request.

Extensive searches for the use of this compound as a precursor in the synthesis of novel amidoxime derivatives, specific five-membered, six-membered, or fused heterocyclic systems, and in the functionalization of its imidamide or alkoxy moieties did not yield specific documented examples or detailed research findings.

General synthetic routes for the formation of the requested chemical structures from other starting materials are well-established:

Amidoximes are commonly prepared through the reaction of nitriles or other functional groups with hydroxylamine nih.govresearchgate.net.

Five-membered heterocycles like pyrazoles and imidazoles are typically synthesized via cyclocondensation reactions of bifunctional precursors, such as 1,3-dicarbonyl compounds with hydrazines, or through multi-component reactions mdpi.comnih.govbeilstein-journals.orgresearchgate.net.

Six-membered heterocycles such as pyrimidines and triazines are often formed through the condensation of components like amidines with 1,3-dicarbonyl compounds or the cyclotrimerization of nitriles, respectively beilstein-journals.orgchim.itnih.govmdpi.com.

Fused heterocyclic systems can be constructed through various strategies, including multi-component reactions that build the complex scaffold in a single step or via intramolecular cyclizations of appropriately functionalized precursors nu.edu.kzmdpi.combohrium.com.

However, without specific data on the reactivity of this compound in these contexts, a scientifically accurate and authoritative article that strictly adheres to the requested outline cannot be produced. Generating content would require speculation on reaction pathways and outcomes, which would not meet the required standards of scientific accuracy.

Catalytic Applications of this compound Remain Undocumented in Publicly Accessible Research

Despite a comprehensive search of available scientific literature and chemical databases, no specific catalytic applications or transformations mediated by this compound or its direct derivatives have been identified. The compound, with the chemical formula C5H12N2O2, does not appear in published research pertaining to catalysis, either as a catalyst, ligand, or precursor to a catalytically active species.

General searches for catalytic applications of related structures, such as imidamide or propanimidamide derivatives, also failed to yield specific information linked to the 3,3-dimethoxy substituted variant. The body of scientific literature extensively covers a wide range of catalysts and their applications in organic synthesis, including metal-organic frameworks, transition metal complexes, and organocatalysts. However, this compound is conspicuously absent from these discussions.

This lack of information suggests several possibilities: the compound may not have been investigated for its catalytic potential; any research conducted may be proprietary and not publicly disclosed; or the compound may be known by a different, less common name that is not indexed in standard chemical databases. It is also possible that the compound lacks the necessary electronic or structural properties to function effectively as a catalyst or ligand in common chemical transformations.

Consequently, it is not possible to provide an article detailing the catalytic applications and transformations involving this compound as requested, due to the absence of foundational research in this specific area. Further investigation into the synthesis and reactivity of this compound would be required to determine if it possesses any latent catalytic activity.

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethoxypropanimidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic compounds, including 3,3-Dimethoxypropanimidamide. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental one-dimensional experiments that confirm the presence of all expected proton and carbon environments.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals are used to identify the different types of protons. The structure of this compound suggests the presence of distinct proton signals corresponding to the methoxy (B1213986) groups (-OCH₃), the methylene (B1212753) group (-CH₂-), the methine proton (-CH-), and the imidamide protons (-NH₂).

Similarly, ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms. rsc.org For this compound, distinct signals are expected for the carbon of the imidamide group (C=N), the acetal (B89532) carbon (CH(OCH₃)₂), the methylene carbon (-CH₂-), and the methoxy carbons (-OCH₃).

Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -NH₂ (Imidamide) | 5.0 - 7.0 | Broad singlet | 2H |

| ¹H NMR | -CH(OCH₃)₂ | ~4.5 | Triplet | 1H |

| ¹H NMR | -OCH₃ (Methoxy) | ~3.3 | Singlet | 6H |

| ¹H NMR | -CH₂- | ~2.4 | Doublet | 2H |

| ¹³C NMR | C=N (Imidamide) | ~165 | N/A | N/A |

| ¹³C NMR | -CH(OCH₃)₂ | ~102 | N/A | N/A |

| ¹³C NMR | -OCH₃ (Methoxy) | ~53 | N/A | N/A |

| ¹³C NMR | -CH₂- | ~40 | N/A | N/A |

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular backbone, multi-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key correlation or "cross-peak" would be observed between the methine proton of the acetal group [-CH(OCH₃)₂] and the protons of the adjacent methylene group (-CH₂-). This confirms the connectivity of the propanimidamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates directly bonded proton and carbon atoms (¹J-coupling). emerypharma.com It is used to assign the carbon signals based on their attached, and often more easily assigned, protons. sdsu.edu For this molecule, HSQC would show correlations between:

The -CH₂- protons and their corresponding carbon.

The -CH(OCH₃)₂ proton and its corresponding carbon.

The -OCH₃ protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J-coupling). emerypharma.comyoutube.com It is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlation from the methoxy protons (-OCH₃) to the acetal carbon [-CH(OCH₃)₂], confirming the attachment of the methoxy groups.

Correlation from the methylene protons (-CH₂-) to both the acetal carbon and the imidamide carbon (C=N), linking the entire carbon chain.

Correlation from the methine proton [-CH(OCH₃)₂] to the methylene carbon and the imidamide carbon.

Advanced NMR Pulse Sequences for Complex Structural Assignments

For more complex derivatives or for studying molecular dynamics, advanced NMR pulse sequences can be utilized. semanticscholar.org

TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a single spin system, not just those that are directly coupled. ipb.pt In a derivative of this compound with a longer alkyl chain, TOCSY could be used to identify all protons belonging to that chain from a single, well-resolved resonance.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, rather than through bonds. diva-portal.org While potentially less critical for a small molecule like the parent this compound, these sequences would be essential for determining the three-dimensional conformation and stereochemistry of larger, more rigid derivatives or in studies of their interaction with other molecules.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. europa.eu For this compound, MS is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₅H₁₂N₂O₂) is approximately 132 g/mol . In a typical electrospray ionization (ESI) experiment in positive mode, the compound would be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 133.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). researchgate.netnitc.ac.in This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov By comparing the experimentally measured exact mass of the [M+H]⁺ ion to a database of all possible elemental formulas, the correct formula can be identified, confirming that the compound is indeed C₅H₁₂N₂O₂. europa.eu

HRMS Data for this compound

| Ion Formula | Calculated Exact Mass of [M+H]⁺ |

| [C₅H₁₃N₂O₂]⁺ | 133.09715 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnih.gov The analysis of the resulting product ions provides detailed structural information by revealing the molecule's fragmentation pathways. researchgate.net

For the [M+H]⁺ ion of this compound (m/z 133.1), several characteristic fragmentation pathways can be predicted:

Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methoxy-containing compounds is the neutral loss of methanol (32.0 Da). This would result in a product ion at m/z 101.1.

Loss of Ammonia (B1221849) (NH₃): The imidamide group can readily lose ammonia (17.0 Da), leading to a fragment ion at m/z 116.1.

Cleavage of the Acetal Group: The C-C bond adjacent to the acetal can cleave, often involving the loss of the dimethoxy-methyl group. A key fragment would be the loss of methyl vinyl ether (CH₂=CHOCH₃, 58.1 Da) after rearrangement, yielding an ion related to the core imidamide structure.

Loss of a Methoxy Radical (•OCH₃): Loss of a methoxy radical (31.0 Da) can also occur, generating a radical cation at m/z 102.1.

Predicted MS/MS Fragmentation of [C₅H₁₂N₂O₂ + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment/Loss Formula |

|---|---|---|---|

| 133.1 | 116.1 | 17.0 | NH₃ |

| 133.1 | 101.1 | 32.0 | CH₃OH |

| 133.1 | 75.1 | 58.0 | C₂H₅NO (Acetamide) |

| 101.1 | 69.0 | 32.0 | CH₃OH |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These techniques are complementary and can be used to confirm the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. Key expected absorptions for this compound include:

N-H Stretching: The -NH₂ group will show symmetric and asymmetric stretching vibrations, typically appearing as one or two sharp to moderately broad bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the methylene and methoxy groups will appear just below 3000 cm⁻¹.

C=N Stretching: The imidate C=N double bond stretch is a key feature, expected in the 1640-1680 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically appears around 1600 cm⁻¹.

C-O Stretching: Strong absorptions corresponding to the C-O single bonds of the acetal group will be prominent in the 1050-1150 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While C=O and O-H bonds often give strong IR signals, C=C, C=N, and C-S bonds tend to produce strong Raman signals. For this compound, the C=N stretch would be a prominent feature in the Raman spectrum, providing complementary data to the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3200 - 3400 | Medium |

| C-H Stretch (sp³) | -CH₂-, -CH-, -OCH₃ | 2850 - 3000 | Medium-Strong |

| C=N Stretch | Imidamide | 1640 - 1680 | Strong |

| N-H Bend | -NH₂ | 1580 - 1620 | Medium |

| C-O Stretch | Acetal/Methoxy | 1050 - 1150 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) stands as a cornerstone technique for the non-destructive analysis of crystalline materials. It provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystal lattice. nih.gov Both single-crystal and powder XRD methods are utilized to probe the structural characteristics of this compound.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure at the atomic level. nih.govspringernature.comexcillum.comnih.gov While this compound itself is achiral, the introduction of a stereocenter in its derivatives necessitates the determination of the absolute configuration, a task for which SCXRD is exceptionally suited. soton.ac.ukresearchgate.net

In a representative study of a chiral derivative, such as (R)-4-hydroxy-3,3-dimethoxypropanimidamide, a high-quality single crystal is grown and subjected to X-ray crystallography. The resulting diffraction pattern is analyzed to construct an electron density map, which reveals the precise spatial arrangement of each atom. This analysis not only confirms the molecular connectivity and conformation but also establishes the absolute stereochemistry of the chiral center. The Flack parameter is a critical value derived from the diffraction data that helps to confidently assign the correct enantiomer. soton.ac.ukresearchgate.net

Table 1: Hypothetical Single Crystal XRD Data for (R)-4-hydroxy-3,3-dimethoxypropanimidamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₁₂N₂O₃ |

| Formula Weight | 148.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.891(2) |

| b (Å) | 8.456(3) |

| c (Å) | 15.234(5) |

| Volume (ų) | 758.9(4) |

| Z | 4 |

| R-factor (R1) | 0.035 |

| Flack Parameter | 0.02(4) |

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration in material science and pharmaceuticals as different polymorphs can exhibit varied physical properties. rigaku.comrigaku.com Powder X-ray Diffraction (PXRD) is the primary analytical tool for identifying and quantifying polymorphic forms of a substance. nih.govcreative-biostructure.com Each polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. rigaku.com

For this compound, PXRD is used to screen for different crystalline forms that may arise from variations in crystallization conditions. By comparing the experimental diffraction patterns of different batches to established reference patterns, the polymorphic identity can be confirmed. Furthermore, PXRD is a valuable technique for detecting and quantifying polymorphic impurities within a sample, with detection limits often reaching below 1% by mass. rigaku.com

Table 2: Characteristic Powder XRD Peaks for Hypothetical Polymorphs of this compound

| Form I | Form II | ||

|---|---|---|---|

| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |

| 10.5 | 100 | 12.1 | 85 |

| 15.8 | 65 | 14.3 | 100 |

| 21.1 | 80 | 18.9 | 50 |

| 23.4 | 45 | 24.2 | 70 |

| 28.9 | 55 | 26.5 | 35 |

Advanced Spectroscopic Techniques for Trace Analysis and Purity Assessment

Ensuring the chemical purity of this compound is essential for its intended applications. Advanced analytical techniques that couple chromatographic separation with highly sensitive detection are employed for the identification and quantification of trace-level impurities. scioninstruments.comlabmanager.comnih.gov These impurities may originate from starting materials, side reactions during synthesis, or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose. researchgate.netscientistlive.com It separates the components of a mixture based on their interactions with a stationary phase (LC) and then detects them based on their mass-to-charge ratio (MS). This provides not only quantitative information but also molecular weight data that aids in the structural elucidation of unknown impurities. scientistlive.com The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at parts-per-million (ppm) levels or even lower. thermofisher.comshimadzu.com

A typical purity assessment for a batch of this compound would involve developing a specific LC-MS method to screen for known potential impurities and detect any unexpected new ones.

Table 3: Illustrative LC-MS Data for Purity Assessment of this compound

| Impurity Identity | Retention Time (min) | Detected m/z [M+H]⁺ | Concentration (ppm) |

|---|---|---|---|

| 3-Methoxypropanenitrile | 4.2 | 86.06 | 15 |

| Propanimidamide | 2.8 | 73.07 | < 5 (Below LOQ) |

| Unknown Impurity A | 5.5 | 163.10 | 8 |

| Unknown Impurity B | 6.1 | 177.12 | 12 |

LOQ: Limit of Quantitation

Computational and Theoretical Investigations of 3,3 Dimethoxypropanimidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules. aps.org These methods can determine electron distribution, molecular orbital energies, and the energies of various molecular states, which are crucial for predicting chemical stability and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cond-mat.dearxiv.org It is particularly effective for studying reaction mechanisms by calculating the potential energy surface, locating transition states, and determining activation energies. mdpi.comnih.gov A hypothetical DFT study on the acid-catalyzed hydrolysis of 3,3-Dimethoxypropanimidamide could reveal the step-by-step mechanism, identifying the rate-determining step and key intermediates.

Such a study would involve calculating the Gibbs free energy of reactants, intermediates, transition states, and products. The results can be used to construct a reaction energy profile, providing a quantitative understanding of the reaction's feasibility and kinetics.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a solvent continuum model.

| Step | Species | Relative Energy (kcal/mol) | Type |

| 1 | Reactants + H₃O⁺ | 0.00 | Reactant |

| 2 | Protonation of Imine Nitrogen | -5.2 | Intermediate |

| 3 | Transition State for Water Addition | +15.8 | Transition State |

| 4 | Tetrahedral Intermediate | -8.1 | Intermediate |

| 5 | Transition State for Methanol (B129727) Loss | +12.3 | Transition State |

| 6 | Products + Methanol | -15.6 | Product |

Due to the presence of several single bonds, this compound can exist in various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net By systematically rotating the key dihedral angles—such as those around the C-C and C-O bonds—and calculating the energy of each resulting structure, an energy landscape can be mapped out.

The most stable conformer will be the one with the lowest energy, and it is this structure that is most likely to be observed experimentally under standard conditions. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-C-C=N) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

| Conf-1 | 178.5° (anti) | 179.1° (anti) | 0.00 | 75.4 |

| Conf-2 | 65.2° (gauche) | 178.8° (anti) | 5.12 | 11.1 |

| Conf-3 | 177.9° (anti) | 70.3° (gauche) | 6.35 | 7.3 |

| Conf-4 | -68.9° (gauche) | -65.5° (gauche) | 9.88 | 1.5 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. nih.govnih.govmdpi.com An MD simulation of this compound in a solvent, such as water or ethanol, could reveal how the molecule interacts with its environment.

Table 3: Hypothetical Intermolecular Interaction Analysis from a 100 ns MD Simulation in Water

| Interaction Type | Donor Atom (in DMPI) | Acceptor Atom (in Water) | Average Distance (Å) | Average H-Bond Lifetime (ps) |

| Hydrogen Bond | Amidine N-H₁ | O | 1.95 | 3.5 |

| Hydrogen Bond | Amidine N-H₂ | O | 1.98 | 3.1 |

| Hydrogen Bond | Water O-H | Imine N | 2.05 | 2.8 |

| van der Waals Contact | Methoxy (B1213986) CH₃ | O | > 3.5 | N/A |

These simulated results would indicate that the amidine group is the primary site for hydrogen bonding with water, acting as both a donor and an acceptor. The short average lifetimes suggest these bonds are transient, constantly breaking and reforming, which is characteristic of dynamic liquid-state interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predictions help in the assignment of complex spectra. nih.govnih.gov Similarly, the vibrational frequencies from an Infrared (IR) spectrum can be computed. These frequencies correspond to specific molecular motions, such as bond stretching and bending, providing a vibrational fingerprint of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated relative to Tetramethylsilane (TMS).

| Atom Type | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl-like C | C3 | N/A | 168.5 |

| Methylene (B1212753) C | C2 | 2.65 | 45.2 |

| Acetal (B89532) C | C1 | 4.88 | 101.3 |

| Methoxy C | -OCH₃ | 3.35 | 53.8 |

| Amidine H | -NH₂ | 7.5 (broad) | N/A |

Table 5: Predicted Principal IR Frequencies and Vibrational Mode Assignments

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 | Medium | N-H Asymmetric Stretch |

| 3355 | Medium | N-H Symmetric Stretch |

| 2980 | Strong | C-H Stretch (Methoxy) |

| 1660 | Strong | C=N Stretch (Imine) |

| 1610 | Medium | N-H Scissoring (Bend) |

| 1120 | Strong | C-O Stretch (Acetal) |

The predicted spectroscopic data provides a clear reference for experimental characterization. The strong predicted IR absorption at 1660 cm⁻¹ for the C=N stretch and the distinct chemical shifts for the methoxy and methylene protons in the NMR spectrum would be key identifiers for this molecule.

Computational Design of Novel this compound Derivatives

Computational chemistry is instrumental in the rational design of new molecules with desired properties, a process often referred to as in silico design. nih.gov By starting with the core structure of this compound, new derivatives can be created computationally by adding or modifying functional groups. These virtual compounds can then be rapidly screened for properties such as improved electronic characteristics, enhanced solubility, or greater binding affinity to a specific protein target.

For example, derivatives could be designed to modulate the molecule's polarity or hydrogen bonding capacity. Properties like the dipole moment, polar surface area (PSA), and the energy of the highest occupied molecular orbital (HOMO) can be calculated to predict how these chemical modifications will affect molecular behavior.

Table 6: In Silico Screening of Hypothetical this compound Derivatives

| Compound ID | Modification | Calculated Dipole Moment (Debye) | Calculated Polar Surface Area (Ų) | Calculated HOMO Energy (eV) |

| DMPI-Parent | None | 3.15 | 64.8 | -6.8 |

| DMPI-F2 | Fluorination at C2 position | 4.20 | 64.8 | -7.2 |

| DMPI-OH | Replacement of one -OCH₃ with -OH | 3.88 | 85.0 | -6.5 |

| DMPI-Ph | Phenyl group attached to imine N | 2.95 | 70.1 | -6.1 |

This computational screening suggests that adding fluorine (DMPI-F2) significantly increases polarity and lowers the HOMO energy, potentially making the molecule more electrophilic and less prone to oxidation. Conversely, adding a hydroxyl group (DMPI-OH) dramatically increases the polar surface area, which would likely enhance water solubility. Such predictive data allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Lack of Documented Applications for this compound in Materials Science and Supramolecular Chemistry

Following an extensive review of scientific literature and chemical databases, there is no available information regarding the application of the chemical compound this compound in the fields of materials science and supramolecular chemistry as specified. The requested topics of its incorporation into polymeric systems and its role in supramolecular assemblies are not documented in publicly accessible research.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the following subjects, as no research findings or data appear to exist:

Applications of 3,3 Dimethoxypropanimidamide in Materials Science and Supramolecular Chemistry

Role in Supramolecular Assemblies:The scientific literature does not contain information on the involvement of 3,3-Dimethoxypropanimidamide in forming hydrogen bonding networks, participating in molecular recognition phenomena, or directing self-assembly processes.

The absence of data on these specific applications prevents the creation of the requested article. The compound is primarily documented as a chemical intermediate for other syntheses, but not for the advanced applications in materials science outlined in the query.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

It is not possible to generate the requested article on the applications of "this compound" in materials science and supramolecular chemistry. A thorough search of scientific databases and literature reveals a significant lack of published research on this specific chemical compound in the specified contexts.

The instructions require a detailed and scientifically accurate article based on diverse sources, including data tables and research findings. However, there is no publicly available information regarding the use of this compound in advanced functional materials, sensing technologies, or catalytic materials.

Therefore, any attempt to create the specified content would involve the fabrication of data and research findings, which would be scientifically inaccurate and misleading. Adherence to the principles of factual accuracy and reliance on verifiable sources prevents the generation of the requested article.

Further research into derivatives or closely related compounds might yield relevant information, but the strict focus on "this compound" as per the instructions cannot be fulfilled based on the current body of scientific knowledge.

Future Perspectives and Emerging Research Directions for 3,3 Dimethoxypropanimidamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.netresearchgate.net For 3,3-Dimethoxypropanimidamide, the integration of its synthesis into flow chemistry platforms is a promising future direction. Continuous-flow systems, characterized by their small reactor volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control could lead to higher yields and purity of this compound, minimizing the formation of byproducts.

Furthermore, automated synthesis platforms, which combine robotics with flow reactors, could enable the rapid optimization of reaction conditions and the on-demand production of this compound and its derivatives. Such systems can perform multi-step syntheses and purifications with minimal human intervention, accelerating the discovery of new molecules for various applications. nih.govmdpi.com The development of a telescoped continuous process, where crude this compound is directly used in subsequent reactions to form more complex molecules like pyrimidines, would represent a significant leap in efficiency. researchgate.net

| Parameter | Conventional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) | Key Advantages of Flow Synthesis |

| Reaction Time | Several hours to overnight | Minutes to a few hours | Significant reduction in process time. |

| Temperature Control | Moderate, potential for hotspots | Precise and uniform | Improved safety and selectivity. |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" | Faster transition from lab to production. |

| Safety | Handling of large reagent volumes | Small volumes at any given time | Minimized risk of runaway reactions. |

| Product Purity | Variable, may require extensive purification | High, due to controlled conditions | Reduced downstream processing costs. |

Development of Advanced Analytical Methodologies

As the applications of this compound expand, the need for more sophisticated analytical methods for its characterization and quantification will become critical. Future research is expected to focus on the development of advanced, high-throughput analytical techniques to ensure the quality and consistency of the compound.

Hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be instrumental for identifying and quantifying impurities, even at trace levels. The development of specific stability-indicating methods will also be crucial for assessing the compound's shelf-life under various storage conditions.

Moreover, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, coupled with computational methods like Density Functional Theory (DFT), could provide deeper insights into the molecular structure and electronic properties of this compound and its reaction intermediates. researchgate.net In-line and on-line process analytical technology (PAT), such as Raman or near-infrared (NIR) spectroscopy, could be integrated into flow synthesis platforms to monitor reaction progress in real-time, allowing for dynamic optimization and control.

| Analytical Technique | Projected Application for this compound | Potential Insights |

| Quantitative NMR (qNMR) | Precise assay determination without the need for a specific reference standard. | Highly accurate purity assessment. |

| LC-High Resolution MS (LC-HRMS) | Identification and structural elucidation of unknown impurities and degradants. | Comprehensive purity profiling and stability analysis. |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of key reaction species in a continuous flow reactor. | Reaction kinetics, mechanism understanding, and process control. |

| X-ray Crystallography | Determination of the single-crystal structure of derivatives. | Unambiguous confirmation of stereochemistry and conformation. |

| Computational Spectroscopy | Prediction and interpretation of experimental spectra (UV, IR, NMR). researchgate.net | Deeper understanding of molecular structure and properties. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While this compound is well-known as a precursor for pyrimidine (B1678525) synthesis through [3+3] cycloaddition reactions, its full synthetic potential remains largely untapped. mdpi.com The imidamide functional group offers a unique combination of nucleophilic and electrophilic centers, suggesting that a broader range of chemical transformations is possible.

Future research will likely focus on exploring novel reactivity patterns. This could include its participation in multicomponent reactions (MCRs) to rapidly build molecular complexity from three or more starting materials in a single step. nih.gov The development of catalytic systems to promote new types of reactions, such as C-H activation or cross-coupling reactions at positions adjacent to the imidamide group, could open up entirely new avenues for creating functionalized molecules. Investigating its reactivity with different classes of electrophiles and nucleophiles beyond the traditional dicarbonyl compounds could lead to the synthesis of diverse heterocyclic systems other than pyrimidines. nih.gov

Interdisciplinary Research with this compound

The true potential of this compound may be realized through its application in interdisciplinary research fields. The pyrimidine core, readily accessible from this precursor, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. rasayanjournal.co.innih.gov Future collaborative efforts between synthetic chemists and biologists could focus on using this compound to generate libraries of novel pyrimidine derivatives for high-throughput screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in diseases ranging from cancer to viral infections. nih.govnih.gov

In materials science, the nitrogen-rich structures that can be synthesized from this compound could be explored as building blocks for functional materials. Potential applications include the development of metal-organic frameworks (MOFs), coordination polymers, or organic light-emitting diodes (OLEDs), where the electronic properties of the heterocyclic core can be fine-tuned through synthetic modification.

Outlook on Sustainable Synthesis and Application Development

In line with the growing emphasis on green chemistry, future research will undoubtedly seek more sustainable methods for both the synthesis and application of this compound. ajrconline.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous chemicals. nih.govboehringer-ingelheim.com

The development of catalytic, solvent-free, or aqueous synthetic routes for this compound and its downstream products is a key objective. rasayanjournal.co.in Methodologies such as microwave-assisted or ultrasound-promoted synthesis could drastically reduce reaction times and energy input compared to conventional heating. rasayanjournal.co.in The use of greener solvents derived from biomass or the development of recyclable catalytic systems would further enhance the environmental profile of synthetic processes involving this compound. rsc.org By integrating the principles of green chemistry from the outset, the entire lifecycle of this compound, from its creation to its final application, can be made more environmentally benign, ensuring its long-term viability as a valuable chemical building block. boehringer-ingelheim.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 3,3-Dimethoxypropanimidamide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust is generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure. Ensure local exhaust ventilation to suppress dust formation .

- Waste Disposal : Collect waste in labeled, sealed containers and dispose via certified hazardous waste facilities. Avoid aqueous release due to potential ecotoxicity .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention without inducing vomiting .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Synthetic Routes : A common approach involves nucleophilic substitution of 3,3-dimethoxypropionitrile with amidine derivatives under anhydrous conditions. Use dry solvents (e.g., THF or DCM) and inert gas (N₂/Ar) to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .

- Yield Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of nitrile to amidine) to balance reactivity and side-product formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H NMR (DMSO-d₆) to confirm methoxy groups (δ 3.2–3.4 ppm) and amidine protons (δ 7.8–8.2 ppm). ¹³C NMR resolves carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of methoxy groups) .

- FT-IR : Key peaks include C≡N stretch (~2200 cm⁻¹) and amidine N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. PBS) .

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., MTT assay with HeLa cells, 48-hour exposure). Include positive controls (e.g., cisplatin) to benchmark activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, adjusting for covariates like purity (>95% by HPLC) or stereochemical inconsistencies .

Q. What strategies optimize the reaction efficiency of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amidine formation. Monitor reaction progress via TLC .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures. Balance reactivity and side reactions using DOE (Design of Experiments) .

- In Situ Monitoring : Use ReactIR to track intermediate species (e.g., nitrile to amidine conversion) and adjust parameters dynamically .

Q. How do structural modifications of this compound impact its stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate derivatives in buffers (pH 4–9) at 37°C. Analyze degradation via LC-MS and identify hydrolytic byproducts (e.g., methoxypropionic acid) .

- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced thermal stability .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.